Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate

Description

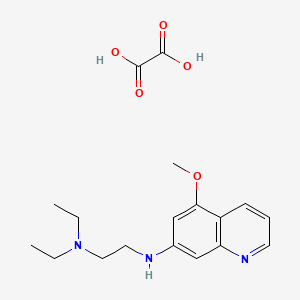

Structure and Synthesis The compound "Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate" is a quinoline derivative with substitutions at positions 5 and 6. The 5-methoxy group enhances electron density on the quinoline ring, while the 7-position features a 2-(diethylamino)ethylamino side chain, which introduces tertiary amine functionality. The oxalate salt form improves solubility and stability, making it suitable for pharmaceutical applications.

Potential Applications Quinoline derivatives with nitrogen-containing side chains are known for diverse biological activities. For example, 4-[2-(diethylamino)ethylamino]quinolin-7-ol (compound 18 in ) exhibits antiplasmodial activity, suggesting that the diethylaminoethylamino group may enhance interaction with biological targets . The oxalate salt form, as seen in pharmaceutical impurities (), is often used to optimize drug solubility and bioavailability .

Properties

CAS No. |

73987-41-4 |

|---|---|

Molecular Formula |

C18H25N3O5 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N',N'-diethyl-N-(5-methoxyquinolin-7-yl)ethane-1,2-diamine;oxalic acid |

InChI |

InChI=1S/C16H23N3O.C2H2O4/c1-4-19(5-2)10-9-17-13-11-15-14(7-6-8-18-15)16(12-13)20-3;3-1(4)2(5)6/h6-8,11-12,17H,4-5,9-10H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

SLGOIXNINIQQOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=CC2=C(C=CC=N2)C(=C1)OC.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the use of hazardous chemicals and waste production.

Chemical Reactions Analysis

Types of Reactions

Quinoline derivatives undergo various types of chemical reactions, including:

Oxidation: Quinoline can be oxidized to form quinoline N-oxide.

Reduction: Reduction of quinoline can yield tetrahydroquinoline.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinoline yields quinoline N-oxide, while reduction can produce tetrahydroquinoline .

Scientific Research Applications

Neurodegenerative Disease Treatment

Quinoline derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds like Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. The ability to reduce the production of these peptides positions this compound as a potential therapeutic agent for preventing or treating Alzheimer's and related conditions .

Anticancer Properties

Studies have suggested that quinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, some derivatives have been shown to target specific pathways involved in cell proliferation and survival, making them suitable candidates for cancer therapy .

Antimicrobial Activity

Quinoline compounds are known for their broad-spectrum antimicrobial activities. They exhibit effectiveness against various bacterial strains and fungi, which makes them valuable in developing new antibiotics or antifungal agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Alzheimer's Disease Research

A study published in Journal of Medicinal Chemistry explored the effects of a similar quinoline derivative on amyloid-beta aggregation. The results demonstrated a significant reduction in amyloid plaque formation in vitro, supporting the hypothesis that quinoline compounds could serve as effective agents in Alzheimer's treatment .

Cancer Cell Line Studies

In research conducted on various cancer cell lines, Quinoline derivatives were found to induce apoptosis through caspase activation pathways. This was particularly evident in breast cancer and leukemia cell lines, where treated cells exhibited increased levels of pro-apoptotic markers .

Antimicrobial Efficacy Trials

A comprehensive study assessed the antibacterial activity of several quinoline derivatives against multi-drug resistant strains of bacteria. The findings indicated that certain modifications to the quinoline structure enhanced antimicrobial potency significantly, suggesting a pathway for developing new antibiotics.

Conclusion and Future Directions

This compound represents a promising compound with diverse applications across multiple therapeutic areas. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical use. Future studies should focus on:

- Conducting clinical trials to assess safety and efficacy in humans.

- Exploring structural modifications to enhance bioavailability and reduce toxicity.

- Investigating combination therapies with existing treatments to improve outcomes for patients with complex conditions.

Data Summary Table

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. For example, quinoline-based drugs like chloroquine exert their effects by inhibiting heme polymerase in malaria parasites . The specific molecular targets and pathways for Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate would depend on its structure and functional groups.

Comparison with Similar Compounds

Structural Analogs: Substituted Quinolines

Key Observations :

- Substituent Position: The antiplasmodial activity of compound 18 () highlights the importance of the diethylaminoethylamino group but at position 4 rather than 7. This positional variance may alter target binding affinity .

- Salt Forms : The oxalate salt of the target compound contrasts with hydrochloride salts (e.g., Desethylamiodarone Hydrochloride in ), which are common in pharmaceuticals. Oxalates may reduce hygroscopicity compared to hydrochlorides .

Functional Analogs: Heterocycles with Diethylamino Groups

Key Observations :

- Electronic Properties: Quinoxaline derivatives with amino-alkoxy side chains () are used in optoelectronic devices, indicating that the target compound’s diethylaminoethylamino group could enable fluorescence or charge-transfer properties .

Physicochemical and Pharmacokinetic Comparisons

- Solubility: The oxalate salt of the target compound likely offers better aqueous solubility than free bases (e.g., 8-methoxyquinoline derivatives in ) but may have lower lipid solubility compared to hydrochloride salts .

- Stability : Oxalate salts are generally stable under acidic conditions, whereas hydrochloride salts may degrade in high humidity .

Biological Activity

Quinoline derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate is a notable member of this class, exhibiting various pharmacological properties. This article explores its biological activity, synthesizing findings from multiple studies and reviews.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for their broad spectrum of biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory effects. The structural diversity of quinoline compounds allows for extensive modifications that can enhance their therapeutic potential.

Biological Activities

-

Antiviral Activity

Quinoline derivatives have been reported to exhibit potent antiviral properties against several viruses, including: A study highlighted that certain quinoline derivatives could inhibit viral replication through mechanisms involving interference with viral entry or replication processes. -

Anticancer Properties

Quinoline compounds have been investigated for their anticancer effects. Research indicates that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of topoisomerase enzymes critical for DNA replication . -

Antimicrobial Effects

Quinoline derivatives have demonstrated significant antimicrobial activity against a range of pathogens: -

Anti-inflammatory Activity

The anti-inflammatory effects of quinolines have been attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines .

The mechanisms through which quinoline derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Many quinolines act as enzyme inhibitors, particularly targeting kinases and topoisomerases.

- Interference with Nucleic Acid Synthesis : Some compounds disrupt DNA or RNA synthesis in pathogens or cancer cells.

- Modulation of Signaling Pathways : Quinoline derivatives can influence various cellular signaling pathways involved in proliferation and apoptosis .

Case Studies

Several case studies have illustrated the effectiveness of quinoline derivatives:

- Study on Antiviral Activity : A compound similar to this compound was tested against HIV and showed significant inhibition of viral replication in vitro, suggesting potential as an antiviral agent .

- Anticancer Research : A derivative was evaluated in a clinical setting for its efficacy against breast cancer cells, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis .

Table 1: Biological Activities of Quinoline Derivatives

| Activity Type | Examples | Mechanism of Action |

|---|---|---|

| Antiviral | HIV, Ebola | Inhibition of viral replication |

| Anticancer | Breast cancer | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | Disruption of cell wall synthesis |

| Anti-inflammatory | Various | Modulation of cytokine production |

Table 2: Selected Quinoline Derivatives and Their Activities

Q & A

Q. What are the recommended synthesis routes for this compound, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives typically involves condensation reactions. For example, analogous compounds (e.g., 4-[2-(diethylamino)ethylamino]quinolin-7-ol) are synthesized via nucleophilic substitution or reductive amination. A common strategy involves reacting a halogenated quinoline precursor (e.g., 7-chloro-5-methoxyquinoline) with 2-(diethylamino)ethylamine under reflux in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. The oxalate salt is formed by treating the free base with oxalic acid in ethanol . Yield optimization requires strict control of stoichiometry, temperature, and exclusion of moisture.

Q. How should researchers handle and store this compound to ensure stability?

The compound’s stability is influenced by its sensitivity to light, moisture, and oxidizing agents. Storage recommendations include:

- Temperature : Store at 2–8°C in airtight, light-resistant containers.

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides), which may trigger decomposition into hazardous byproducts like carbon oxides and nitrogen oxides .

- Handling : Use inert atmospheres (e.g., nitrogen) during transfer. Personal protective equipment (PPE) such as nitrile gloves and EN143-certified respirators is mandatory to prevent inhalation or dermal exposure .

Q. What spectroscopic methods are suitable for structural characterization?

- NMR : H and C NMR confirm substituent positions (e.g., methoxy at C5, diethylaminoethylamino at C7).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHNO·CHO: 414.2).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How does the substitution pattern influence biological activity in related quinoline derivatives?

The diethylaminoethylamino group at C7 enhances lipophilicity, potentially improving blood-brain barrier penetration. The methoxy group at C5 may modulate electron density, affecting binding to targets like plasmodial enzymes. For example, 4-[2-(diethylamino)ethylamino]quinolin-7-ol derivatives exhibit antiplasmodial activity due to interactions with heme detoxification pathways . Structure-activity relationship (SAR) studies should compare analogues with varying chain lengths or substituents (e.g., ethoxy vs. methoxy).

Q. What strategies resolve contradictions in reported toxicity data for quinoline-based compounds?

Discrepancies in toxicity profiles (e.g., hepatotoxicity vs. low acute toxicity) often arise from differences in:

- Purity : Impurities from incomplete synthesis (e.g., residual solvents) can skew results. Use LC-MS to verify purity .

- Experimental Models : Rodent vs. human cell lines may show divergent metabolic responses. Cross-validate using primary hepatocytes and in vivo models.

- Dosage Regimens : Chronic low-dose exposure may reveal cumulative effects not detected in acute studies .

Q. How can researchers design assays to evaluate this compound’s mechanism of action?

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS analysis.

- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugates) enables tracking subcellular localization via confocal microscopy. Activatable probes (quenched until target interaction) improve signal-to-noise ratios .

- Enzymatic Assays : Test inhibition of malaria parasite lactate dehydrogenase (PfLDH) or cytochrome bc complex to assess antiplasmodial potential .

Q. What are the challenges in analyzing degradation products, and how can they be mitigated?

Degradation under oxidative or hydrolytic conditions may produce toxic byproducts (e.g., quinoline oxides or ethylenediamine derivatives). Analytical strategies include:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions.

- HPLC-MS/MS : Identify degradation products via fragmentation patterns.

- Stability-Indicating Methods : Validate HPLC methods to resolve parent compound from degradants .

Data Interpretation and Methodological Challenges

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Docking vs. Binding Assays : If molecular docking predicts strong binding to a target (e.g., PfLDH) but experimental IC values are poor, reevaluate force field parameters or solvation effects.

- ADME Modeling : Adjust logP or pKa predictions using experimental partition coefficient data (e.g., shake-flask method) .

Q. What statistical approaches are recommended for dose-response studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in triplicate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.